molecular formula C19H14O7 B12299904 Ophiopogonone C

Ophiopogonone C

Cat. No.: B12299904
M. Wt: 354.3 g/mol
InChI Key: MNAZQDBGIVJQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ophiopogonone C typically involves the extraction from the tuber of Ophiopogon japonicus using hydro-ethanolic (80%) soluble fractions . The process includes applying a gradient system of water and methanol (40:60 to 30:70) using a C18 column in semi-preparative high-performance liquid chromatography . Silica gel column chromatography is also employed to fractionate the extract .

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows similar extraction and purification techniques as those used in laboratory settings. The scalability of these methods depends on the availability of raw plant material and the efficiency of the extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions: Ophiopogonone C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .

Properties

Molecular Formula

C19H14O7

Molecular Weight

354.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxochromene-8-carbaldehyde

InChI

InChI=1S/C19H14O7/c1-9-16(21)12(6-20)19-15(17(9)22)18(23)11(7-24-19)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-7,21-22H,4,8H2,1H3

InChI Key

MNAZQDBGIVJQLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.